molecular formula C17H25N3O4 B11812148 tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11812148
M. Wt: 335.4 g/mol
InChI Key: OFCZXCFGVWIJLG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a methylpyridinyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl 4-(5-(methoxycarbonyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(5-methoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-12-13(15(21)23-5)6-7-14(18-12)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7H,8-11H2,1-5H3

InChI Key

OFCZXCFGVWIJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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